REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[NH:5][S:6](=[O:7])(=[O:8])[c:9]1[o:10][c:11]([C:14]#[N:15])[cH:12][cH:13]1.[CH3:16][CH2:17][O:18][CH2:19][CH3:20].[OH:21][C:22]([C:23]([F:24])([F:25])[F:26])=[O:27]>>[NH2:5][S:6](=[O:7])(=[O:8])[c:9]1[o:10][c:11]([C:14]#[N:15])[cH:12][cH:13]1
|
Name
|
CC(C)(C)NS(=O)(=O)c1ccc(C#N)o1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NS(=O)(=O)c1ccc(C#N)o1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1ccc(S(N)(=O)=O)o1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |